molecular formula C13H16N4O3 B1400171 ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1374510-82-3

ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1400171
CAS No.: 1374510-82-3
M. Wt: 276.29 g/mol
InChI Key: BZSYSPRZNWKGAQ-RMKNXTFCSA-N
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Description

Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the formula C₁₃H₁₆N₄O₃ . It is supplied by Matrix Scientific and is classified as an irritant .

Scientific Research Applications

Chemical Structure and Reactivity

Ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is involved in intriguing chemical reactions due to its complex structure. For instance, ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates exhibit ring–chain isomerisation in solution, influenced by the solvent and the length of the polyfluoroalkyl substituent, leading to unique heterocyclic ring opening at the C(7)–N(8) bond (Pryadeina et al., 2008).

Potential Medical Applications

The compound's derivatives show promising biological activities. For example, certain structural analogs have been synthesized and evaluated for their tuberculostatic activity, indicating potential uses in the treatment of tuberculosis (Titova et al., 2019). Additionally, a novel compound with a similar structure demonstrated significant antitumor activities against human lung and hepatocellular carcinoma cell lines, suggesting its potential in cancer therapy (Gomha et al., 2017).

Synthesis and Characterization

The synthesis processes of derivatives of this compound are of significant interest. A study discussed the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the versatility of the base structure for creating various derivatives (Mohamed, 2021). Another research focused on the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the compound's flexibility in forming different structures (Lashmanova et al., 2019).

Advanced Material Applications

The compound's derivatives have also been explored in the synthesis of advanced materials. For instance, a study on 2-R-7-methyl[1,2,4]triazolo[2,3-a]pyrimidines revealed their potential in material science due to their unique structural properties (Shikhaliev et al., 2008).

Safety and Hazards

This compound is classified as an irritant , which means it may cause skin irritation or serious eye irritation.

Properties

IUPAC Name

ethyl 7-[(E)-2-ethoxyprop-1-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-4-19-9(3)6-11-10(12(18)20-5-2)7-14-13-15-8-16-17(11)13/h6-8H,4-5H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYSPRZNWKGAQ-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC1=C(C=NC2=NC=NN12)C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C1=C(C=NC2=NC=NN12)C(=O)OCC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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